molecular formula C16H12Cl3NO B3912146 1-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]-2-buten-1-one

1-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]-2-buten-1-one

Cat. No. B3912146
M. Wt: 340.6 g/mol
InChI Key: MFICLIKNBLUGOY-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]-2-buten-1-one, also known as DCF or dichloroflavanone, is a synthetic compound that has been widely used in scientific research. It belongs to the class of flavonoids and has been found to possess a wide range of biological activities.

Mechanism of Action

1-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]-2-buten-1-one exerts its biological activities by modulating various signaling pathways in cells. It has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. 1-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]-2-buten-1-one also inhibits the production of reactive oxygen species (ROS) and enhances the activity of antioxidant enzymes, which can protect cells from oxidative stress. Additionally, 1-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]-2-buten-1-one has been shown to activate the Nrf2-ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]-2-buten-1-one has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. 1-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]-2-buten-1-one also has anti-inflammatory effects, which can reduce the severity of various inflammatory diseases. Additionally, 1-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]-2-buten-1-one has been found to protect neurons from oxidative stress and improve cognitive function.

Advantages and Limitations for Lab Experiments

1-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]-2-buten-1-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 1-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]-2-buten-1-one is also relatively inexpensive compared to other flavonoids. However, 1-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]-2-buten-1-one has some limitations. It is not very water-soluble, which can limit its use in aqueous systems. Additionally, 1-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]-2-buten-1-one has a relatively short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of 1-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]-2-buten-1-one. One area of research is the development of more water-soluble derivatives of 1-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]-2-buten-1-one, which could improve its effectiveness in vivo. Another area of research is the investigation of the role of 1-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]-2-buten-1-one in the regulation of autophagy, a cellular process that plays a key role in various diseases. Additionally, the potential use of 1-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]-2-buten-1-one in combination with other pharmacological agents for the treatment of various diseases should be explored. Finally, the development of 1-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]-2-buten-1-one-based probes for imaging and sensing applications could have important implications for diagnostic and therapeutic purposes.
Conclusion:
In conclusion, 1-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]-2-buten-1-one (1-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]-2-buten-1-one) is a synthetic compound that has been widely used in scientific research. It possesses a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and neuroprotective effects. 1-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]-2-buten-1-one exerts its biological activities by modulating various signaling pathways in cells, and has several advantages for lab experiments. There are several future directions for the study of 1-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]-2-buten-1-one, which could have important implications for the treatment of various diseases.

Scientific Research Applications

1-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]-2-buten-1-one has been extensively studied for its biological activities, including anti-inflammatory, antioxidant, antitumor, and neuroprotective effects. It has been used as a tool compound to investigate the role of flavonoids in various biological processes. 1-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]-2-buten-1-one has also been used as a pharmacological agent to treat various diseases, such as cancer, neurodegenerative disorders, and inflammation.

properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(3,5-dichloroanilino)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl3NO/c1-10(20-15-8-13(18)7-14(19)9-15)6-16(21)11-2-4-12(17)5-3-11/h2-9,20H,1H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFICLIKNBLUGOY-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=C(C=C1)Cl)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC=C(C=C1)Cl)/NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]but-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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